molecular formula C42H30O16 B1665961 Amentoflavone hexaacetate CAS No. 17482-37-0

Amentoflavone hexaacetate

Cat. No.: B1665961
CAS No.: 17482-37-0
M. Wt: 790.7 g/mol
InChI Key: ZOWFPOHSDODQAG-UHFFFAOYSA-N
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Description

Amentoflavone hexaacetate is a derivative of amentoflavone, a naturally occurring biflavonoid. Amentoflavone itself is known for its significant bioactive properties, including anti-inflammatory, anticancer, neuroprotective, and antiviral effects. This compound is synthesized by acetylating the hydroxyl groups of amentoflavone, resulting in a compound with enhanced lipophilicity and potentially improved bioavailability.

Scientific Research Applications

    Chemistry: Used as a model compound to study the effects of acetylation on the properties of biflavonoids.

    Biology: Investigated for its potential to modulate biological pathways and its enhanced bioavailability compared to amentoflavone.

    Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.

Mechanism of Action

Amentoflavone has strong anticancer, neuroprotective, antiviral, and anti-inflammatory effects . It blocks apoptotic cell death via reducing the activation of caspase 3 and PARP after H-I injury .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amentoflavone hexaacetate typically involves the acetylation of amentoflavone. The process can be summarized as follows:

    Starting Material: Amentoflavone, which can be extracted from plants such as Selaginella tamariscina.

    Acetylation Reaction: Amentoflavone is reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the acetylation reaction using industrial-grade equipment and reagents. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Amentoflavone hexaacetate can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to regenerate amentoflavone.

    Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the carbonyl groups in the acetyl moieties.

Common Reagents and Conditions:

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Hydrolysis: Amentoflavone.

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives of this compound.

Comparison with Similar Compounds

Amentoflavone hexaacetate can be compared with other acetylated biflavonoids and non-acetylated biflavonoids:

    Similar Compounds:

Uniqueness: this compound stands out due to its enhanced lipophilicity and potential for improved bioavailability, making it a promising candidate for further research and development in various therapeutic areas.

Properties

IUPAC Name

[4-[5,7-diacetyloxy-8-[2-acetyloxy-5-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl]-4-oxochromen-2-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30O16/c1-19(43)51-27-10-7-25(8-11-27)33-17-31(50)41-38(56-24(6)48)18-37(55-23(5)47)39(42(41)58-33)29-13-26(9-12-32(29)53-21(3)45)34-16-30(49)40-35(54-22(4)46)14-28(52-20(2)44)15-36(40)57-34/h7-18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWFPOHSDODQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC(=O)C)OC(=O)C)C4=C(C=CC(=C4)C5=CC(=O)C6=C(O5)C=C(C=C6OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169906
Record name Amentoflavone hexaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17482-37-0
Record name Amentoflavone hexaacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017482370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amentoflavone hexaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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